Acide niflumique

Vue d'ensemble

Description

L'acide niflumique est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour soulager l'inflammation, la douleur et l'œdème associés à des affections inflammatoires aiguës et chroniques telles que la polyarthrite rhumatoïde, l'arthrose, les états inflammatoires post-opératoires et les traumatismes physiques . Il est classé comme un inhibiteur de la cyclooxygénase-2 et est également connu pour inhiber les canaux chlorures activés par le calcium .

Applications De Recherche Scientifique

Niflumic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions to synthesize new compounds.

Mécanisme D'action

Target of Action

Niflumic acid, a nonsteroidal anti-inflammatory fenamate, primarily targets cyclooxygenase-2 (COX-2) and phospholipase A2 . It also acts as a Ca2±activated Cl- channel blocker . These targets play crucial roles in the inflammatory response and pain sensation.

Mode of Action

Niflumic acid interacts with its targets by inhibiting both phospholipase A2 and COX-2 . This inhibition results in the reduction of inflammation and pain. Additionally, as a Ca2±activated Cl- channel blocker, it modulates the activity of these channels, affecting cellular functions .

Biochemical Pathways

Niflumic acid affects several biochemical pathways. By inhibiting COX-2 and phospholipase A2, it disrupts the synthesis of inflammatory prostaglandins . It also modulates the activity of Ca2±activated Cl- channels, which are involved in various cellular processes . Furthermore, it has been reported to act on GABA-A and NMDA channels and to block T-type calcium channels .

Pharmacokinetics

It is known that the biological half-life of niflumic acid is approximately 25 hours .

Result of Action

The molecular and cellular effects of niflumic acid’s action include the alleviation of inflammation, pain, and edema associated with acute and chronic inflammatory conditions . It has also been shown to induce apoptosis in certain cell types .

Analyse Biochimique

Biochemical Properties

Niflumic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits cyclooxygenase-2, an enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, niflumic acid inhibits phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids, further reducing the production of inflammatory mediators . Niflumic acid also acts as a blocker of calcium-activated chloride channels, which are involved in various cellular processes .

Cellular Effects

Niflumic acid exerts multiple effects on different types of cells and cellular processes. It has been shown to induce apoptosis in human erythroleukemic K562 cells and potentiate the apoptotic effect of endoplasmic reticulum calcium mobilizer thapsigargin . Niflumic acid also influences cell signaling pathways by inhibiting the activation of nuclear factor kappa B, a transcription factor involved in the expression of pro-inflammatory genes . Furthermore, niflumic acid affects cellular metabolism by modulating the activity of various ion channels and transporters .

Molecular Mechanism

The molecular mechanism of action of niflumic acid involves several pathways. It inhibits cyclooxygenase-2 and phospholipase A2, reducing the production of prostaglandins and other inflammatory mediators . Niflumic acid also blocks calcium-activated chloride channels, which play a role in regulating cellular ion homeostasis . Additionally, niflumic acid has been reported to act on gamma-aminobutyric acid type A receptors and N-methyl-D-aspartate receptors, modulating their activity and contributing to its analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of niflumic acid can change over time. Niflumic acid has a half-life of approximately 2.5 hours, indicating its relatively short duration of action . Studies have shown that niflumic acid can induce apoptosis in certain cell lines after 24 hours of treatment . Long-term effects of niflumic acid on cellular function have been observed in in vitro and in vivo studies, including its impact on ion channel activity and gene expression .

Dosage Effects in Animal Models

The effects of niflumic acid vary with different dosages in animal models. In several animal studies, niflumic acid has demonstrated anti-inflammatory, analgesic, and antipyretic activities . At high doses, niflumic acid can exhibit toxic effects, including gastrointestinal irritation and ulceration . The threshold for these adverse effects varies depending on the species and the specific experimental conditions .

Metabolic Pathways

Niflumic acid is involved in several metabolic pathways, including the arachidonic acid metabolism pathway . It interacts with enzymes such as cyclooxygenase-2 and phospholipase A2, inhibiting their activity and reducing the production of inflammatory mediators . Niflumic acid also affects metabolic flux and metabolite levels by modulating the activity of ion channels and transporters .

Transport and Distribution

Niflumic acid is well absorbed following oral administration and is distributed throughout the body . It permeates cell membranes at high rates and is transported within cells and tissues . Niflumic acid interacts with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of niflumic acid is influenced by its interactions with specific biomolecules and cellular structures. Niflumic acid has been shown to localize to the cytoplasm and interact with ion channels and receptors . Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide niflumique peut être synthétisé par la réaction de l'acide 2-chloronicotinique avec la 3-trifluorométhylaniline . Une autre méthode implique la réaction de l'acide 2-aminonicotinique avec le 1-bromo-3-trifluorométhylbenzène . Ces réactions nécessitent généralement des conditions contrôlées pour assurer la formation correcte du produit souhaité.

Méthodes de Production Industrielle : Dans un environnement industriel, l'this compound peut être préparé en mélangeant 12,5 grammes d'this compound avec 25 grammes de polyvinylpyrrolidone K-30 et 515 grammes de polyéthylène glycol 400. Ce mélange est ensuite chauffé à 95°C et dissous complètement en ajoutant 7,5 grammes de diéthanolamine .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide niflumique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : L'this compound peut participer à des réactions de substitution, en particulier impliquant son cycle aromatique et son groupe acide carboxylique.

Réactifs et Conditions Communes :

Oxydation : Des oxydants courants comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des agents halogénants, des agents nitrants et des agents sulfonants peuvent être utilisés dans des conditions contrôlées.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, qui peuvent avoir des propriétés pharmacologiques et des applications différentes.

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques pour synthétiser de nouveaux composés.

5. Mécanisme d'Action

L'this compound exerce ses effets principalement en inhibant la cyclooxygénase-2 (COX-2) et la phospholipase A2, qui sont des enzymes impliquées dans la synthèse des prostaglandines inflammatoires . En bloquant ces enzymes, l'this compound réduit l'inflammation et la douleur. De plus, il agit comme un bloqueur des canaux chlorures activés par le calcium, contribuant ainsi à ses propriétés anti-inflammatoires et analgésiques .

Composés Similaires :

Morniflumate : Un ester de l'this compound avec des propriétés anti-inflammatoires et analgésiques similaires mais avec une irritation gastrique réduite.

Acide Flufénamique : Un autre AINS avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.

Acide Méclofénamique : Similaire à l'this compound dans ses effets anti-inflammatoires mais avec une structure chimique différente.

Unicité : L'this compound est unique en raison de sa double action en tant qu'inhibiteur de la COX-2 et bloqueur des canaux chlorures activés par le calcium. Cette combinaison de mécanismes le rend particulièrement efficace pour réduire l'inflammation et la douleur tout en offrant des effets pharmacologiques supplémentaires .

Comparaison Avec Des Composés Similaires

Morniflumate: An ester of niflumic acid with similar anti-inflammatory and analgesic properties but with reduced gastric irritation.

Flufenamic Acid: Another NSAID with similar mechanisms of action but different pharmacokinetic properties.

Meclofenamic Acid: Similar to niflumic acid in its anti-inflammatory effects but with a different chemical structure.

Uniqueness: Niflumic acid is unique due to its dual action as a COX-2 inhibitor and a calcium-activated chloride channel blocker. This combination of mechanisms makes it particularly effective in reducing inflammation and pain while also providing additional pharmacological effects .

Propriétés

IUPAC Name |

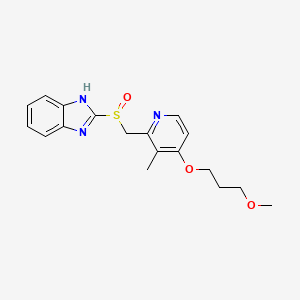

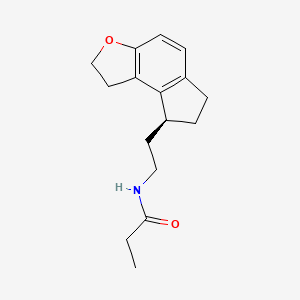

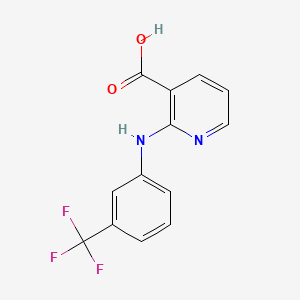

2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023368 | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.83e-02 g/L | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Niflumic acid is able to inhibit both phospholipase A2 as well as COX-2, thereby acting as an antiinflamatory and pain reduction agent. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4394-00-7 | |

| Record name | Niflumic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4394-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niflumic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | niflumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Niflumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niflumic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U5MP5IUD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | Niflumic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niflumic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does niflumic acid affect calcium-activated chloride channels (CaCCs)?

A: Niflumic acid acts as an open-channel blocker of CaCCs, effectively reducing chloride ion (Cl-) permeability across the cell membrane. [, ] This blockade can lead to diverse downstream effects depending on the cell type and specific CaCC subtype involved.

Q2: Can you provide specific examples of niflumic acid's impact on different cell types?

A: Certainly. In vascular smooth muscle cells, niflumic acid inhibits noradrenaline-induced contractions, likely by blocking CaCCs and consequently reducing calcium influx through voltage-gated calcium channels. [] In the human osteoblast-like cell line MG-63, niflumic acid stimulates large-conductance Ca2+-activated K+ (BKCa) channels, potentially influencing osteoblastic function. []

Q3: How does the effect of niflumic acid on potassium channels differ from its action on CaCCs?

A: Niflumic acid's interaction with potassium channels is complex. In rabbit portal vein smooth muscle cells, while it inhibits calcium-activated potassium currents (IK(Ca)) at lower concentrations, it can directly evoke an outward current resembling IK(Ca) at higher concentrations. []

Q4: Does niflumic acid influence glutamate transporter activity?

A: Research indicates that niflumic acid can enhance substrate-gated currents mediated by the glutamate transporter EAAT4, suggesting a potential modulatory role in glutamate transport. []

Q5: What is the molecular formula and weight of niflumic acid?

A5: The molecular formula of niflumic acid is C13H9F3N2O2, and its molecular weight is 282.21 g/mol.

Q6: Is there any available spectroscopic data for niflumic acid?

A: Yes, studies have employed various spectroscopic techniques to characterize niflumic acid. For instance, UV-Vis spectrophotometry has been utilized to analyze niflumic acid concentrations in biological samples. [] Additionally, techniques like 1H-NMR and 13C-NMR spectroscopy have been employed to confirm the structure of niflumic acid and its prodrugs. [, ]

Q7: What is known about the absorption and distribution of niflumic acid?

A: Niflumic acid is rapidly absorbed after oral administration, reaching peak plasma levels within 2–3 hours. [] It demonstrates a good affinity for synovial tissue, achieving concentrations comparable to plasma levels. [] Interestingly, niflumic acid exhibits significant placental transfer, raising concerns about potential fetal exposure. []

Q8: What are the primary metabolic pathways of niflumic acid?

A: Niflumic acid undergoes extensive metabolism, primarily in the liver. [, ] Major metabolic routes include glucuronidation and hydroxylation, leading to the formation of metabolites such as niflumic acid glucuronide, 4'-hydroxyniflumic acid, and 5-hydroxyniflumic acid. []

Q9: How is niflumic acid eliminated from the body?

A: Following metabolism, niflumic acid and its metabolites are excreted through both urine and feces, with the specific proportions varying between species. [] In humans, a significant portion of the administered dose is eliminated within the first 48 hours. []

Q10: What in vitro models have been used to study the effects of niflumic acid?

A10: Researchers have employed a variety of in vitro models, including:

- Cell lines: Human osteosarcoma cells (MG63) [], human bronchial epithelial cells (NCI-H292) [], and rat pituitary cells (AtT-20) []

- Isolated tissues: Rat aorta [], frog skeletal muscle sarcoplasmic reticulum vesicles [], and bovine retinal pigment epithelium-choroid explants []

Q11: What about in vivo studies? What animal models have been employed?

A11: In vivo studies have been conducted in various animal models, including:

- Rats: Carrageenan-induced paw edema model for anti-inflammatory activity [, ], thermal injury model to study lymphocyte responsiveness [, ], and spontaneously hypertensive rats (SHR) to investigate effects on ventricular arrhythmias. []

Q12: Has niflumic acid been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to evaluate niflumic acid's efficacy in conditions like rheumatoid arthritis [, ] and acute tendinitis. []

Q13: What are the known toxicological concerns associated with niflumic acid?

A: Like many NSAIDs, niflumic acid can cause gastrointestinal side effects, including ulcers. [] Its use during pregnancy raises concerns due to potential fetal and neonatal adverse effects, particularly renal issues. []

Q14: Have any specific drug delivery strategies been explored for niflumic acid?

A: Yes, researchers have investigated prodrug approaches and novel formulations to enhance niflumic acid's therapeutic profile. For instance, morpholinoalkyl ester prodrugs have been synthesized to potentially improve solubility and reduce gastrointestinal irritation. [] Additionally, sustained-release niosomal dispersions of niflumic acid have been developed, aiming to achieve localized effects and improve patient compliance. []

Q15: What analytical techniques are commonly used for niflumic acid analysis?

A15: Various analytical methods are employed for niflumic acid quantification, including:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection, is widely used for the simultaneous determination of niflumic acid and its metabolites in biological samples like plasma. []

- UV-Vis spectrophotometry: This method, often combined with extraction techniques like ion-pair-based vortex-assisted dispersive liquid-liquid microextraction, offers a simple and cost-effective approach for niflumic acid analysis in milk and plasma samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)